molecular formula C20H13ClN2O2 B11583304 3-(Acridin-9-ylamino)-4-chlorobenzoic acid

3-(Acridin-9-ylamino)-4-chlorobenzoic acid

Cat. No.: B11583304
M. Wt: 348.8 g/mol
InChI Key: QVPCKCSCWQGJMH-UHFFFAOYSA-N
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Description

3-(Acridin-9-ylamino)-4-chlorobenzoic acid is an organic compound that features an acridine moiety linked to a benzoic acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acridine and benzoic acid functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acridin-9-ylamino)-4-chlorobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the carboxylic acid.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid.

    Coupling with Acridine: The resulting 3-amino-4-chlorobenzoic acid is then coupled with acridine-9-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Acridin-9-ylamino)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized to form acridone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Acridone derivatives.

    Reduction: 3-(Acridin-9-ylamino)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Acridin-9-ylamino)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.

Mechanism of Action

The mechanism by which 3-(acridin-9-ylamino)-4-chlorobenzoic acid exerts its effects is primarily through DNA intercalation. The acridine moiety inserts between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with specific proteins and enzymes, further influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known DNA intercalator used as a fluorescent dye.

    Acriflavine: Another acridine derivative with antimicrobial and anticancer properties.

    Proflavine: Similar to acriflavine, used in antiseptic formulations and cancer research.

Uniqueness

3-(Acridin-9-ylamino)-4-chlorobenzoic acid is unique due to the presence of both acridine and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

3-(acridin-9-ylamino)-4-chlorobenzoic acid

InChI

InChI=1S/C20H13ClN2O2/c21-15-10-9-12(20(24)25)11-18(15)23-19-13-5-1-3-7-16(13)22-17-8-4-2-6-14(17)19/h1-11H,(H,22,23)(H,24,25)

InChI Key

QVPCKCSCWQGJMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=C(C=CC(=C4)C(=O)O)Cl

Origin of Product

United States

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